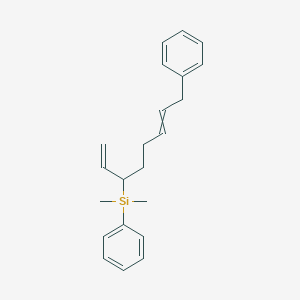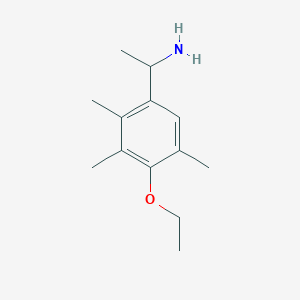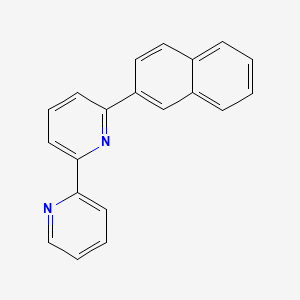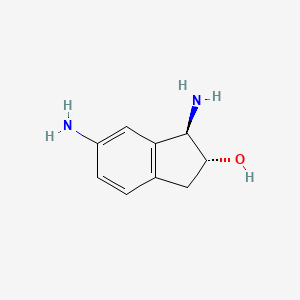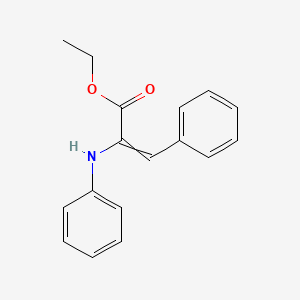![molecular formula C27H43N3O2S B12578683 3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 199734-50-4](/img/structure/B12578683.png)
3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique combination of an octadecyloxy group and a thiazolyl hydrazone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Octadecyloxy Group: This step involves the reaction of octadecanol with an appropriate halogenating agent to form octadecyl halide.
Attachment to the Cyclohexadienone Core: The octadecyl halide is then reacted with a cyclohexadienone derivative under basic conditions to form the octadecyloxy-substituted cyclohexadienone.
Formation of the Thiazolyl Hydrazone: The final step involves the reaction of the octadecyloxy-substituted cyclohexadienone with thiazole-2-carbohydrazide under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolyl hydrazone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted thiazolyl hydrazones.
Applications De Recherche Scientifique
3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The thiazolyl hydrazone moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with cellular membranes, altering their properties and affecting cell function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its antitumor activities and interaction with DNA.
(2-Mercapto-1,3-thiazol-4-yl)acetic acid: Used in early discovery research.
Octadecyl [(5-{[2-(Octadecyloxy)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate: Features similar octadecyloxy and thiazole groups.
Uniqueness
3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of an octadecyloxy group and a thiazolyl hydrazone moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
199734-50-4 |
|---|---|
Formule moléculaire |
C27H43N3O2S |
Poids moléculaire |
473.7 g/mol |
Nom IUPAC |
5-octadecoxy-2-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C27H43N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-32-24-18-19-25(26(31)23-24)29-30-27-28-20-22-33-27/h18-20,22-23,31H,2-17,21H2,1H3 |
Clé InChI |
AAYIUHMPTGMFFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)N=NC2=NC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B12578612.png)
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester](/img/structure/B12578616.png)
![1,1'-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12578619.png)

